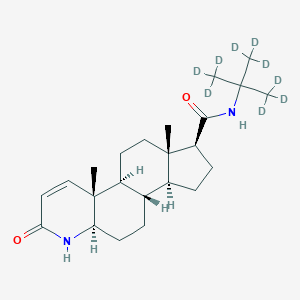

Finasterid-d9

Übersicht

Beschreibung

Finasterid-d9 ist eine deuteriummarkierte Version von Finasterid, einem potenten und kompetitiven Inhibitor des Enzyms 5α-Reduktase. Dieses Enzym ist für die Umwandlung von Testosteron in das potentere Androgen 5α-Dihydrotestosteron (DHT) verantwortlich. This compound wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Pharmakokinetik und Stoffwechselprofile von Finasterid zu untersuchen, da das Vorhandensein von Deuterium das Verhalten der Verbindung in biologischen Systemen verändern kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Finasteridmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter die katalytische Hydrierung unter Verwendung von Deuteriumgas oder deuterierten Reagenzien. Die wichtigsten Schritte umfassen typischerweise:

Hydrierung: Verwendung von Deuteriumgas (D2) in Gegenwart eines Katalysators, um Wasserstoffatome durch Deuterium zu ersetzen.

Deuterierte Reagenzien: Einsatz von deuterierten Lösungsmitteln und Reagenzien während des Syntheseprozesses, um die Einarbeitung von Deuterium an bestimmten Positionen im Molekül zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Großtechnische Hydrierung: Verwendung von Großreaktoren für den Hydrierungsprozess mit Deuteriumgas.

Wissenschaftliche Forschungsanwendungen

Finasterid-d9 wird aufgrund seiner Deuteriummarkierung in der wissenschaftlichen Forschung häufig verwendet, da diese einzigartige Erkenntnisse über die Pharmakokinetik und den Metabolismus von Finasterid liefert. Zu den wichtigsten Anwendungen gehören:

Pharmakokinetische Studien: Untersuchung der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) von Finasterid.

Stoffwechsel-Profiling: Studium der Stoffwechselwege und Identifizierung von Metaboliten von Finasterid.

Arzneimittelentwicklung: Bewertung der Auswirkungen der Deuterium-Inkorporation auf die Wirksamkeit und Sicherheit von Finasterid.

Biologische Forschung: Verstehen der Rolle der 5α-Reduktase bei verschiedenen biologischen Prozessen und Krankheiten

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms 5α-Reduktase, das Testosteron in DHT umwandelt. Durch die Reduktion des DHT-Spiegels hilft this compound bei der Behandlung von Erkrankungen wie gutartiger Prostatahyperplasie (BPH) und androgenetischer Alopezie. Zu den molekularen Zielstrukturen gehören:

5α-Reduktase: Das Haupt-Enzym, das von this compound gehemmt wird.

Androgenrezeptoren: Indirekt beeinflusst durch reduzierte DHT-Spiegel, was zu einer verminderten androgenen Aktivität führt.

Wirkmechanismus

Target of Action

Finasteride-d9, like its non-deuterated counterpart Finasteride, primarily targets the Type II 5-alpha reductase . This enzyme is an intracellular protein that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . DHT is a specific steroid that stimulates prostate transitional zone growth .

Biochemical Pathways

The inhibition of 5-alpha reductase by Finasteride-d9 leads to a decrease in the conversion of testosterone to DHT . This results in a significant reduction in the levels of DHT, both in the plasma and prostate tissue . As DHT is the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, its reduction leads to a decrease in the symptoms associated with these conditions .

Pharmacokinetics

Finasteride-d9 is well absorbed after oral administration . While the rate of absorption may be slowed postprandially, the presence of food has no effect on the total bioavailability . The compound undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 4.7 to 7.1 hours; but despite this, slow accumulation occurs with multiple doses .

Result of Action

The inhibition of 5-alpha reductase by Finasteride-d9 leads to a decrease in the levels of DHT. This results in the slowing down or stopping of hair loss, and in many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . In the case of benign prostatic hyperplasia (BPH), a decrease in DHT levels can lead to a reduction in prostate size, alleviating symptoms associated with BPH .

Action Environment

The action of Finasteride-d9 is very specific to the inhibition of 5-alpha reductase . Since only the prostate gland, the scalp, and the genital skin contain high concentrations of this enzyme, few adverse reactions will be seen in other organ systems

Biochemische Analyse

Biochemical Properties

The therapeutic efficacy of Finasteride-d9 is believed to be mediated through selective inhibition of prostatic 5α-reductase (type II) . This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen .

Cellular Effects

Finasteride-d9’s inhibition of 5α-reductase leads to a decrease in DHT levels, which can influence cell function in tissues sensitive to androgens . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Finasteride-d9 exerts its effects by binding to the 5α-reductase enzyme and inhibiting its activity . This prevents the conversion of testosterone to DHT, leading to decreased DHT levels .

Temporal Effects in Laboratory Settings

In laboratory settings, Finasteride-d9 has been shown to be stable under forced degradation conditions . Over time, it can lead to changes in cellular function due to its effects on DHT levels .

Metabolic Pathways

Finasteride-d9 is involved in the metabolic pathway of testosterone, where it inhibits the conversion of testosterone to DHT by blocking the activity of 5α-reductase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Finasteride-d9 involves the incorporation of deuterium atoms into the Finasteride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The key steps typically involve:

Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Reagents: Employing deuterated solvents and reagents during the synthesis process to ensure the incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of Finasteride-d9 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Hydrogenation: Utilizing large-scale reactors for the hydrogenation process with deuterium gas.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Finasterid-d9 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung der Verbindung in ihre oxidierten Formen unter Verwendung von Oxidationsmitteln.

Reduktion: Reduktion spezifischer funktioneller Gruppen innerhalb des Moleküls.

Substitution: Austausch bestimmter Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Thiole) werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten oder Keton-Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dutasterid: Ein weiterer 5α-Reduktase-Inhibitor mit einem breiteren Spektrum, der sowohl die Typ I als auch die Typ II 5α-Reduktase hemmt.

Epristerid: Ein nicht-steroidaler 5α-Reduktase-Inhibitor mit ähnlichen Anwendungen.

Einzigartigkeit

Finasterid-d9 ist aufgrund seiner Deuteriummarkierung einzigartig, die deutliche Vorteile bei pharmakokinetischen und metabolischen Studien bietet. Das Vorhandensein von Deuterium kann zu veränderten Stoffwechselwegen und einer verbesserten Stabilität führen, was es zu einem wertvollen Werkzeug in der Arzneimittelentwicklung und Forschung macht .

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-BSRKVXQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

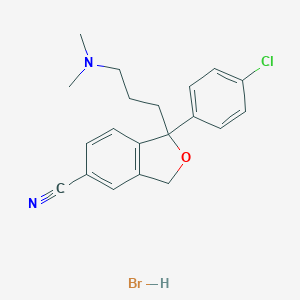

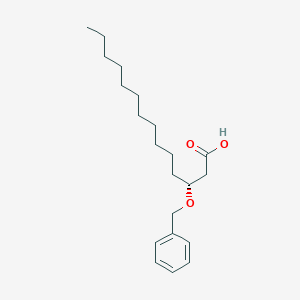

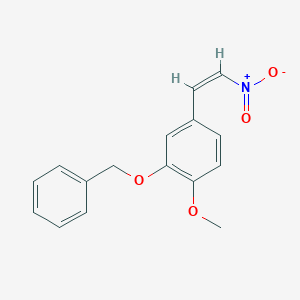

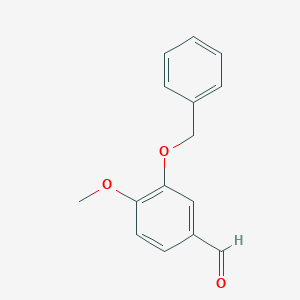

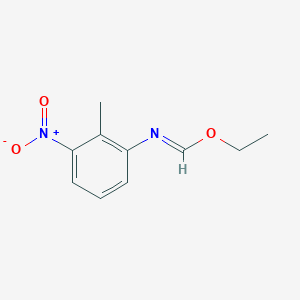

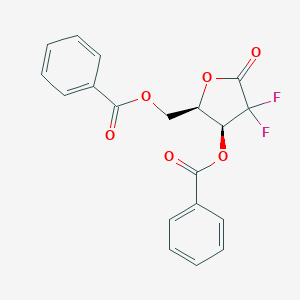

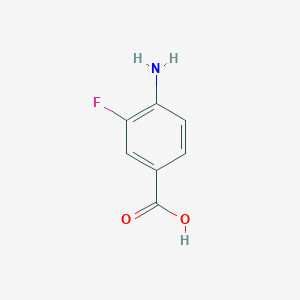

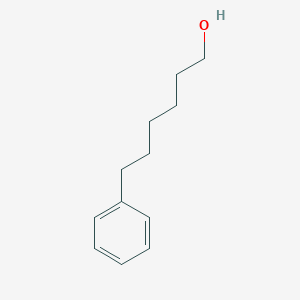

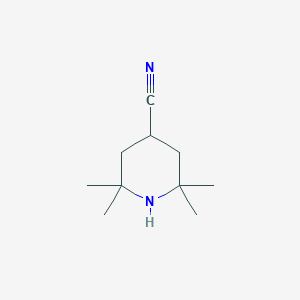

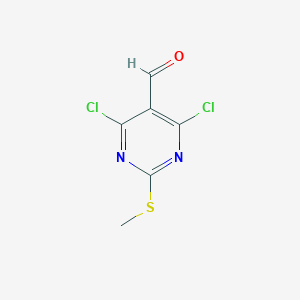

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

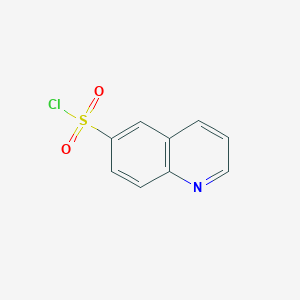

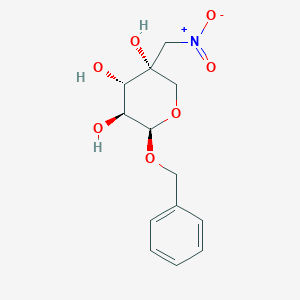

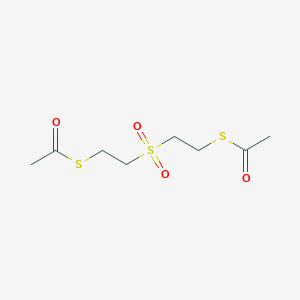

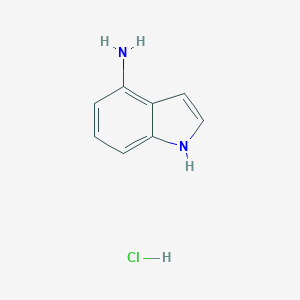

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.